1-(3-bromo-4-fluorophenyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-fluorophenyl)butane-2,3-diol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a butane-2,3-diol moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of the butane-2,3-diol group. The reaction conditions often require the use of specific reagents such as bromine, fluorine sources, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-fluorophenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-bromo-4-fluorophenyl)butane-2,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)butane-2,3-diol
- 1-(3-fluorophenyl)butane-2,3-diol
- 1-(3-chloro-4-fluorophenyl)butane-2,3-diol
Uniqueness
1-(3-bromo-4-fluorophenyl)butane-2,3-diol is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
1695959-28-4 |
---|---|
Molecular Formula |
C10H12BrFO2 |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)butane-2,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3 |
InChI Key |
WBRDJYHTNLQLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC(=C(C=C1)F)Br)O)O |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.